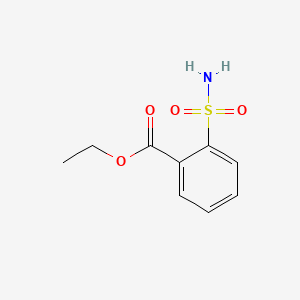

Ethyl 2-sulfamoylbenzoate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

ethyl 2-sulfamoylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c1-2-14-9(11)7-5-3-4-6-8(7)15(10,12)13/h3-6H,2H2,1H3,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYFKZTWSLPKROH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80886369 | |

| Record name | Benzoic acid, 2-(aminosulfonyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80886369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Benzoic acid, 2-(aminosulfonyl)-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

59777-72-9 | |

| Record name | Ethyl 2-(aminosulfonyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59777-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-(aminosulfonyl)-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-(aminosulfonyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80886369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2-(aminosulfonyl)-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.109 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 2-sulfamoylbenzoate: A Technical Guide for Drug Discovery and Development

CAS Number: 59777-72-9

This technical guide provides an in-depth overview of Ethyl 2-sulfamoylbenzoate, a key chemical intermediate with significant applications in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering comprehensive data, detailed experimental protocols, and visualizations of its core biological context.

Chemical and Physical Properties

This compound is a white crystalline solid. Its fundamental properties are summarized in the table below, providing a foundational dataset for its use in experimental settings.

| Property | Value |

| CAS Number | 59777-72-9 |

| Molecular Formula | C₉H₁₁NO₄S |

| Molecular Weight | 229.25 g/mol |

| Melting Point | 83 °C |

| Boiling Point | 408.3 °C at 760 mmHg |

| Density | 1.3 g/cm³ |

| Synonyms | o-(Carbethoxy)benzenesulfonamide, 2-(Ethoxycarbonyl)benzenesulfonamide, Ethyl 2-(aminosulfonyl)benzoate |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of saccharin with ethanol in the presence of a strong acid catalyst.

Experimental Protocol: Synthesis from Saccharin

Materials:

-

Saccharin

-

Ethanol (absolute)

-

Concentrated Sulfuric Acid

-

Sodium Acetate

-

Water

-

Nitrogen gas supply

-

Reaction flask with reflux condenser and stirrer

-

Heating mantle

-

Water bath

-

Filtration apparatus

Procedure: [1]

-

Reaction Setup: In a reaction flask equipped with a reflux condenser and a stirrer, combine one mole of saccharin with 8 to 16 moles of ethanol.

-

Catalyst Addition: Slowly add 0.10 to 0.82 moles of concentrated sulfuric acid to the mixture while stirring.

-

Reflux: Heat the reaction mixture to reflux under a nitrogen atmosphere for 2 to 4 hours.

-

Cooling and Crystallization: After the reflux period, cool the mixture to a temperature between 10°C and 30°C using a water bath to induce crystallization of the crude product.

-

Separation: Separate the crude crystallized material from the organic mother liquor by filtration. The mother liquor can be retained for recycling in subsequent batches.

-

Purification: Create a slurry of the crude material in an aqueous buffer or a weak base solution, such as sodium acetate, at a pH between 3.5 and 7. This step is crucial for removing any unreacted saccharin.

-

Final Product Recovery: Filter the slurry to recover the purified this compound. The final product can be dried under vacuum. This process typically yields a product with a purity greater than 95%.

Application in Drug Discovery: A Precursor to LPA₂ Receptor Agonists

This compound is a pivotal building block in the synthesis of novel and specific agonists for the Lysophosphatidic Acid Receptor 2 (LPA₂). The LPA₂ receptor is a G protein-coupled receptor (GPCR) implicated in various cellular processes, including cell survival and proliferation, making it an attractive target for therapeutic intervention in diseases such as cancer.

LPA₂ Receptor Signaling Pathway

Activation of the LPA₂ receptor initiates a cascade of intracellular signaling events. The receptor couples to multiple G proteins, primarily Gαq/11, Gαi/o, and Gα12/13, leading to the activation of various downstream effectors. The Gαq/11 pathway, which results in the mobilization of intracellular calcium, is a key signaling route and is often used to screen for receptor agonists.

LPA₂ Receptor Signaling Pathway via Gαq/11.

Synthesis of LPA₂ Receptor Agonists from this compound

Derivatives of this compound have been synthesized and identified as potent and specific agonists of the LPA₂ receptor. A general synthetic scheme involves the reaction of this compound with a bromoalkyl derivative.[2]

General Reaction Scheme:

2-(Bromoalkyl)benzo[de]isoquinoline-1,3-dione + this compound --(K₂CO₃, DMF)--> LPA₂ Receptor Agonist Precursor

This reaction is followed by hydrolysis of the ester to yield the final carboxylic acid, which is the active LPA₂ receptor agonist.

Biological Activity of this compound Derivatives

The synthesized sulfamoyl benzoic acid analogues have been evaluated for their agonist activity at the LPA₂ receptor. The potency of these compounds is typically determined using a calcium mobilization assay, with results expressed as the half-maximal effective concentration (EC₅₀).

| Compound | LPA₂ EC₅₀ (nM) | Reference |

| Compound 4 | ~2000 | [2] |

| Compound 11c | 0.15 ± 0.02 | [2] |

| Compound 11d | 0.00506 ± 0.00373 | [2] |

| Compound 8c | 60.90 ± 9.39 | [2] |

Note: The compound numbers are as designated in the cited reference.

Experimental Protocol: Calcium Mobilization Assay

This protocol details a common method for assessing the agonist activity of compounds at the LPA₂ receptor by measuring intracellular calcium mobilization.

Materials:

-

Cells stably expressing the human LPA₂ receptor (e.g., CHO-LPA₂ or DKO MEF cells)

-

Cell culture medium and supplements

-

Black, clear-bottom 96-well microplates

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Pluronic F-127

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

-

Test compounds (synthesized from this compound)

-

LPA 18:1 (as a reference agonist)

-

Fluorescence plate reader with kinetic read capabilities and automated injection

-

Cell Seeding: Seed the LPA₂-expressing cells into black, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

-

Dye Loading: Prepare a loading solution of the calcium indicator dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in the assay buffer. Remove the cell culture medium from the wells and add the dye loading solution. Incubate for 45-60 minutes at 37°C in the dark.

-

Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist (LPA 18:1) in the assay buffer.

-

Calcium Measurement:

-

Place the microplate into the fluorescence plate reader.

-

Establish a stable baseline fluorescence reading for each well.

-

Using the instrument's injection system, add the test compounds or reference agonist to the wells.

-

Immediately begin recording the fluorescence intensity over time to capture the transient calcium response.

-

-

Data Analysis: The change in fluorescence is typically expressed as the ratio of the peak fluorescence intensity after compound addition to the baseline fluorescence. Plot the response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Experimental Workflow for LPA₂ Agonist Screening

The following diagram illustrates a typical workflow for the discovery of novel LPA₂ receptor agonists, starting from the synthesis of derivatives of this compound.

Drug Discovery Workflow for LPA₂ Agonists.

Conclusion

This compound is a versatile and valuable intermediate in the field of medicinal chemistry and drug discovery. Its straightforward synthesis and its utility as a scaffold for the development of potent and specific LPA₂ receptor agonists underscore its importance for researchers in this area. This technical guide provides a solid foundation of its properties, synthesis, and application, complete with detailed experimental protocols and visual aids to facilitate its effective use in the laboratory.

References

An In-depth Technical Guide to Ethyl 2-sulfamoylbenzoate: Molecular Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and key characterization data of Ethyl 2-sulfamoylbenzoate. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols and a structured presentation of chemical data.

Core Molecular Attributes

This compound, also known by its synonyms o-carboethoxybenzene sulfonamide and 2-(ethoxycarbonyl)benzenesulfonamide, is a sulfonamide derivative with significant potential as a building block in medicinal chemistry.[1][2] Its molecular structure, comprising an ethyl ester and a sulfamoyl group attached to a benzene ring, provides a versatile scaffold for the synthesis of more complex molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁NO₄S | [1][3] |

| Molecular Weight | 229.25 g/mol | [1][3] |

| CAS Number | 59777-72-9 | [1] |

| Appearance | White crystalline powder/solid | [1] |

| Melting Point | 83 °C | [1] |

| Boiling Point | 408.283 °C at 760 mmHg | [1] |

| Density | 1.327 g/cm³ | [1] |

| InChI Key | CYFKZTWSLPKROH-UHFFFAOYSA-N |

Molecular Structure Diagram

The two-dimensional chemical structure of this compound is depicted below, illustrating the arrangement of the ethyl ester and sulfamoyl functional groups on the benzene ring.

References

An In-depth Technical Guide to the Solubility of Ethyl 2-sulfamoylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Ethyl 2-sulfamoylbenzoate (CAS No. 59777-72-9), a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing detailed experimental protocols for researchers to determine solubility in their own laboratory settings. Understanding the solubility of this compound is crucial for its application in biochemical research, pharmaceutical development, and chemical synthesis.[1]

Qualitative Solubility Profile

This compound is a white crystalline powder.[1] Available data indicates that it is generally insoluble in water but shows solubility in certain organic solvents and alkaline solutions.

Table 1: Qualitative Solubility of this compound

| Solvent/Solution | Solubility | Reference |

| Water | Insoluble | [2] |

| Ethanol | Soluble | [1][2] |

| Chloroform | Soluble | [1] |

| Ether | Soluble | [2] |

| Benzene | Soluble | [2] |

| Dilute Alkali Solutions | Soluble | [1] |

This qualitative information is a useful starting point for selecting appropriate solvent systems for synthesis, purification, and formulation. However, for many applications in drug development, precise quantitative data is essential.

Experimental Protocols for Quantitative Solubility Determination

To obtain precise solubility values, standardized experimental methods are necessary. The following protocols describe well-established techniques for determining the solubility of a solid compound like this compound.

The shake-flask method is considered the gold standard for determining thermodynamic (equilibrium) solubility.[3] It involves saturating a solvent with the solute and then measuring the concentration of the dissolved substance.

Protocol:

-

Preparation: Add an excess amount of this compound to a series of flasks, each containing a known volume of the desired solvent (e.g., ethanol, chloroform, or a buffered aqueous solution). The excess solid is crucial to ensure that a true equilibrium is reached between the dissolved and undissolved compound.

-

Equilibration: Seal the flasks and place them in a constant temperature shaker bath. Agitate the flasks for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The temperature should be precisely controlled as solubility is temperature-dependent.

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. To separate the saturated solution from the undissolved solid, filtration or centrifugation is used. It is critical to perform this step at the same temperature as the equilibration to prevent any change in solubility.

-

Analysis: Accurately withdraw an aliquot of the clear, saturated supernatant. The concentration of this compound in the aliquot is then determined using a suitable analytical method, such as UV/Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Caption: Workflow for Shake-Flask Solubility Determination.

The gravimetric method is a straightforward technique for determining solubility, particularly when the solute is non-volatile. It involves evaporating the solvent from a known mass of a saturated solution and weighing the remaining solid.

Protocol:

-

Prepare Saturated Solution: Prepare a saturated solution of this compound in the chosen solvent at a constant temperature, as described in the shake-flask method.

-

Weigh Aliquot: After phase separation, accurately transfer a known mass of the clear saturated solution into a pre-weighed, dry evaporating dish.

-

Evaporate Solvent: Carefully evaporate the solvent from the solution using a gentle heat source, such as a water bath or a laboratory oven set to a temperature below the melting point of this compound (83°C) to avoid decomposition.[2]

-

Dry and Weigh Residue: Once the solvent has completely evaporated, dry the residue to a constant weight in an oven. Cool the dish in a desiccator before weighing.

-

Calculate Solubility: The solubility can be calculated as the mass of the dissolved solid per mass or volume of the solvent.

Caption: Workflow for Gravimetric Solubility Determination.

Analytical Method for Concentration Measurement: UV/Vis Spectrophotometry

UV/Vis spectrophotometry is a common and accessible method for quantifying the concentration of aromatic compounds like this compound, which are expected to absorb UV light due to their benzene ring structure.

Protocol:

-

Determine Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the chosen solvent. Scan the solution using a UV/Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

-

Prepare Standard Solutions: Create a series of standard solutions with known concentrations of this compound in the same solvent.

-

Generate Calibration Curve: Measure the absorbance of each standard solution at the predetermined λmax. Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear in the desired concentration range, following the Beer-Lambert law.

-

Measure Sample Absorbance: Take the saturated solution obtained from the solubility experiment and dilute it with the solvent to bring the concentration within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.

-

Calculate Concentration: Use the absorbance of the diluted sample and the equation of the calibration curve to determine the concentration of this compound in the diluted sample. Account for the dilution factor to calculate the concentration in the original saturated solution, which represents its solubility.

Caption: Logical Flow for UV/Vis Spectrophotometric Analysis.

Conclusion

References

Synthesis of Ethyl 2-sulfamoylbenzoate from saccharin

An In-depth Technical Guide to the Synthesis of Ethyl 2-sulfamoylbenzoate from Saccharin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in the production of various pharmaceuticals and agrochemicals, using saccharin as a starting material.[1][2] This document details two primary synthetic methodologies, presenting quantitative data in structured tables, in-depth experimental protocols, and mandatory visualizations to elucidate the reaction pathways and experimental workflows.

Overview of Synthetic Pathways

The synthesis of this compound from saccharin can be achieved through two main routes: a direct, one-step ethanolysis or a two-step process involving hydrolysis followed by esterification. The choice of method may depend on factors such as desired purity, available reagents, and scalability.

Caption: Overall synthetic routes from saccharin to this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the reactants and products in the described synthetic methods.

Table 1: Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Saccharin | C₇H₅NO₃S | 183.18[3][4] | 226-229[3] | - |

| This compound | C₉H₁₁NO₄S | 229.25[1][5] | 83[1][5] | 408.3[1][5] |

| 2-Sulfamoylbenzoic Acid | C₇H₇NO₄S | 201.20 | - | - |

| Acid Ammonium o-sulfobenzoate | C₇H₉NO₅S | 219.22 | - | - |

Table 2: Summary of Reaction Conditions and Yields

| Method | Key Reagents | Temperature (°C) | Reaction Time (hours) | Reported Yield (%) |

| Method A: Direct Ethanolysis | Ethanol, Dry Hydrogen Chloride | ~0 | Not specified | ~52%[6] |

| Method B: Two-Step Synthesis | ||||

| Step 1: Hydrolysis of Saccharin | Concentrated HCl, Water | Boiling | 4 - 5 | 91 - 95 (for acid ammonium salt)[7] |

| Step 2: Esterification | Ethanol, Sulfuric Acid | Reflux | ~3 | Not specified for this specific substrate |

Experimental Protocols

Method A: Direct Ethanolysis of Saccharin

This method provides a direct conversion of saccharin to this compound.

Caption: Experimental workflow for the direct ethanolysis of saccharin.

Protocol:

-

In a suitable reaction vessel, combine saccharin and absolute ethanol.

-

Cool the mixture to approximately 0°C using an ice bath.

-

Slowly bubble dry hydrogen chloride gas through the stirred solution while maintaining the temperature at around 0°C.

-

After the reaction is complete (monitoring by TLC is recommended), evaporate the excess ethanol under reduced pressure.

-

To the resulting residue, add water and stir to precipitate the product.

-

Collect the solid product by filtration.

-

Wash the collected solid with cold water and dry to obtain this compound.[1]

Method B: Two-Step Synthesis via Hydrolysis and Esterification

This method involves the initial hydrolysis of saccharin to an intermediate, followed by esterification.

Step 1: Hydrolysis of Saccharin to Acid Ammonium o-Sulfobenzoate

Caption: Experimental workflow for the hydrolysis of saccharin.

Protocol:

-

To a large flask equipped with a stirrer and reflux condenser, add 188 g (1 mole) of saccharin, 565 cc of distilled water, and 188 g of concentrated hydrochloric acid.[7]

-

Heat the mixture to boiling with continuous stirring until all the solid dissolves, which typically takes 2.5 to 3 hours.[7]

-

Add a second 188 g portion of saccharin to the flask and continue boiling and stirring until a clear solution is obtained (approximately 1.5 to 2 hours).[7]

-

Continue heating for an additional hour.[7]

-

Pour the hot solution into a suitable container and allow it to cool to room temperature to induce crystallization.[7]

-

Collect the resulting crystals by suction filtration.[7]

-

Wash the crystals thoroughly with ice-cold distilled water to remove residual hydrochloric acid.[7]

-

Dry the crystals. The mother liquor can be concentrated to obtain additional product. The expected yield is 410–427 g (91–95%).[7]

Step 2: Esterification of 2-Sulfamoylbenzoic Acid

This is a general procedure for Fischer esterification, which can be adapted for 2-sulfamoylbenzoic acid (or its ammonium salt, which would be protonated in situ).

Protocol:

-

In a round-bottom flask, suspend the 2-sulfamoylbenzoic acid intermediate in an excess of absolute ethanol.

-

Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirred suspension.

-

Attach a reflux condenser and heat the mixture to reflux for approximately 3 hours.[8] The reaction progress should be monitored by TLC.

-

After cooling to room temperature, pour the reaction mixture into a larger volume of cold water.

-

Neutralize the solution by the slow addition of a sodium carbonate solution until the medium is slightly alkaline.

-

The this compound will separate as an oil or solid. If it is an oil, extract it with a suitable organic solvent like diethyl ether.[8] If it is a solid, it can be collected by filtration.

-

Dry the organic extracts over an anhydrous drying agent (e.g., anhydrous calcium chloride).[8]

-

Remove the solvent by rotary evaporation to yield the crude product.

-

Further purification can be achieved by recrystallization or column chromatography.

References

An In-depth Technical Guide to Ethyl 2-sulfamoylbenzoate

This technical guide provides a comprehensive overview of Ethyl 2-sulfamoylbenzoate, including its chemical identity, physicochemical properties, and a method for its synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity

IUPAC Name: Ethyl 2-(aminosulfonyl)benzoate[1][2][3][4][5]

Synonyms: A variety of synonyms are used to identify this compound in chemical literature and databases. These include:

References

Spectroscopic Profile of Ethyl 2-sulfamoylbenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-sulfamoylbenzoate (C₉H₁₁NO₄S, Mol. Wt.: 229.25 g/mol ).[1][2] Due to the limited availability of publicly accessible raw experimental spectra, this document focuses on predicted spectroscopic values derived from the analysis of its constituent functional groups. These predictions are supported by data from analogous compounds and established spectroscopic principles. This guide also outlines detailed, standard experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~8.0 - 8.2 | Doublet | 1H | Ar-H (ortho to -COOEt) | Deshielded due to the anisotropic effect of the carbonyl group. |

| ~7.5 - 7.8 | Multiplet | 3H | Other Ar-H | Complex splitting pattern due to ortho and meta couplings. |

| ~5.5 - 6.5 | Broad Singlet | 2H | SO₂NH₂ | Chemical shift can be variable and may broaden or exchange with D₂O. |

| 4.41 | Quartet | 2H | O-CH₂ -CH₃ | Typical range for a methylene group adjacent to an ester oxygen. |

| 1.40 | Triplet | 3H | O-CH₂-CH₃ | Typical range for a methyl group in an ethyl ester. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Notes |

| ~167 | Quaternary | C =O | Expected range for an ester carbonyl carbon.[3] |

| ~135 - 140 | Quaternary | Ar-C -SO₂ | Deshielded due to attachment to the sulfamoyl group. |

| ~130 - 134 | Quaternary | Ar-C -COOEt | Deshielded due to attachment to the ester group. |

| ~128 - 133 | Tertiary | Ar-C H | Range for aromatic methine carbons. |

| ~62 | Secondary | O-CH₂ -CH₃ | Typical shift for an ethoxy group carbon.[3] |

| ~14 | Primary | O-CH₂-CH₃ | Typical shift for a terminal methyl carbon in an ethyl group.[3] |

Table 3: Predicted Infrared (IR) Absorption Data

Sample Preparation: KBr Pellet or Thin Film

| Frequency (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3390 - 3230 | Medium | N-H Asymmetric & Symmetric Stretch | Sulfonamide (-SO₂NH₂)[4] |

| 3100 - 3000 | Medium | C-H Aromatic Stretch | Benzene Ring[5] |

| 2980 - 2850 | Medium | C-H Aliphatic Stretch | Ethyl Group[6] |

| 1730 - 1715 | Strong | C=O Stretch | Aromatic Ester |

| 1600 - 1475 | Medium-Weak | C=C Aromatic Ring Stretch | Benzene Ring[6] |

| 1350 - 1315 | Strong | S=O Asymmetric Stretch | Sulfonamide (-SO₂NH₂)[4][7] |

| 1280 - 1250 | Strong | C-O Stretch (Ester) | Aromatic Ester |

| 1180 - 1145 | Strong | S=O Symmetric Stretch | Sulfonamide (-SO₂NH₂)[4][7] |

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data

Ionization Method: Electron Ionization (EI)

| m/z | Proposed Fragment Ion | Notes |

| 229 | [C₉H₁₁NO₄S]⁺˙ | Molecular Ion (M⁺˙) |

| 184 | [M - OEt]⁺ | Loss of the ethoxy radical (-OC₂H₅) |

| 166 | [M - SO₂NH]⁺ | Loss of the sulfamoyl radical |

| 150 | [M - SO₂NH₂ - H]⁺ | Fragmentation of the aromatic ring after initial losses |

| 122 | [C₇H₆O₂]⁺˙ | Result of fragmentation and rearrangement |

| 92 | [C₆H₄]⁺˙ | Loss of SO₂ from a rearranged fragment, a common pathway for aromatic sulfonamides.[8] |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 65 | [SO₂NH]⁺ | Sulfamoyl cation |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The sample should be fully dissolved to ensure homogeneity. Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (0 ppm).[1]

-

Instrumentation : Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

¹H NMR Acquisition :

-

Pulse Sequence : A standard single-pulse sequence is typically used.

-

Spectral Width : Set to encompass a range of approximately -2 to 12 ppm.

-

Acquisition Time : Typically 2-4 seconds.

-

Relaxation Delay : A delay of 1-5 seconds between pulses is recommended to allow for full relaxation of the protons.[1]

-

Number of Scans : 8 to 16 scans are generally sufficient for a sample of this concentration.

-

-

¹³C NMR Acquisition :

-

Pulse Sequence : A proton-decoupled pulse sequence (e.g., zgpg30) is used to provide a spectrum with single lines for each unique carbon atom.

-

Spectral Width : Set to a range of approximately 0 to 220 ppm.

-

Acquisition Time : Typically 1-2 seconds.

-

Relaxation Delay : A delay of 2-5 seconds is standard. Longer delays may be required for quaternary carbons.[1]

-

Number of Scans : A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.

-

-

Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID) data. Phase correction and baseline correction should be performed to obtain the final spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method) :

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[9]

-

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.

-

-

Sample Preparation (Thin Film Method) :

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition :

-

First, acquire a background spectrum of the empty sample holder (or a clean salt plate/KBr pellet).

-

Place the sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Processing : The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation and Introduction : Introduce a small amount of the sample into the mass spectrometer. For a volatile and thermally stable compound like this, a direct insertion probe or Gas Chromatography (GC) inlet can be used.[11]

-

Instrumentation : A mass spectrometer equipped with an Electron Ionization (EI) source is standard for small organic molecules.

-

Acquisition (EI Mode) :

-

Ionization Energy : The standard electron energy for EI is 70 electron volts (eV). This provides sufficient energy to cause ionization and reproducible fragmentation patterns.[11][12]

-

Source Temperature : Typically set between 200-250 °C to ensure the sample is in the gas phase.

-

Mass Range : Scan a mass-to-charge (m/z) range appropriate for the compound, for example, m/z 40 to 300.

-

-

Data Analysis : The resulting mass spectrum will show the relative abundance of the molecular ion and various fragment ions. The fragmentation pattern serves as a "fingerprint" for the molecule and can be interpreted to confirm its structure.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic analysis of a synthesized compound such as this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. books.rsc.org [books.rsc.org]

- 2. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. askfilo.com [askfilo.com]

- 4. znaturforsch.com [znaturforsch.com]

- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 6. eng.uc.edu [eng.uc.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. as.uky.edu [as.uky.edu]

- 12. bitesizebio.com [bitesizebio.com]

In-depth Technical Guide: Thermal Stability of Ethyl 2-sulfamoylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only. While every effort has been made to ensure the accuracy of the information presented, no specific experimental data on the thermal stability of Ethyl 2-sulfamoylbenzoate using techniques such as Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) is publicly available in the cited literature. Therefore, this guide provides known physical properties and outlines a standardized, hypothetical methodology for assessing thermal stability.

Introduction

This compound is a white crystalline solid belonging to the class of benzoic acid derivatives.[1][2] It serves as a crucial intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.[2] Understanding the thermal stability of this compound is paramount for ensuring safety, optimizing reaction conditions, and determining appropriate storage and handling procedures in a laboratory or industrial setting. This guide summarizes the known physical properties of this compound and provides a general experimental framework for its thermal stability analysis.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is compiled from various chemical supplier databases and provides a baseline understanding of the compound's characteristics.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁NO₄S | [1][3] |

| Molecular Weight | 229.25 g/mol | [2][3] |

| Appearance | White crystalline powder | [1][2] |

| Melting Point | 83 °C | [1][2] |

| Boiling Point | 408.3 °C at 760 mmHg | [1] |

| Flash Point | 200.7 °C | [2] |

| Purity | >98% | [3] |

Hypothetical Experimental Protocol for Thermal Stability Assessment

The following sections describe a standard methodology for evaluating the thermal stability of a compound like this compound using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to characterize its mass loss profile as a function of temperature.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA sample pan (e.g., alumina or platinum).

-

Instrumentation: A calibrated thermogravimetric analyzer is used.

-

Experimental Conditions:

-

Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

-

-

Data Analysis: The TGA thermogram, a plot of mass versus temperature, is analyzed to determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to detect any other thermal events such as phase transitions or decomposition exotherms/endotherms.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

-

Instrumentation: A calibrated differential scanning calorimeter is used.

-

Experimental Conditions:

-

Temperature Program: The sample and reference are heated from a sub-ambient temperature (e.g., 0 °C) to a temperature above the melting point (e.g., 150 °C) at a constant heating rate (e.g., 10 °C/min).

-

Atmosphere: The experiment is conducted under an inert nitrogen atmosphere with a constant purge gas flow rate (e.g., 50 mL/min).

-

-

Data Analysis: The DSC thermogram, a plot of heat flow versus temperature, is analyzed to determine the melting point (peak temperature of the endotherm) and the enthalpy of fusion (area under the melting peak).

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for assessing the thermal stability of a chemical compound.

Caption: Workflow for Thermal Stability Assessment.

Conclusion

References

A Technical Guide to Commercially Available Ethyl 2-Sulfamoylbenzoate for Researchers and Drug Development Professionals

Introduction: Ethyl 2-sulfamoylbenzoate (CAS No. 59777-72-9) is a key chemical intermediate utilized in the synthesis of various pharmaceutical compounds and agrochemicals, most notably in the production of sulfonylurea herbicides.[1][2][3] Its structural features make it a valuable building block for introducing the sulfonamide moiety in drug discovery and development. This technical guide provides an in-depth overview of commercially available this compound, including a comparative summary of suppliers, a detailed synthesis protocol, and a logical workflow for sourcing this critical reagent.

Supplier and Product Specifications

For researchers and procurement managers, identifying reliable suppliers who can provide high-quality this compound with clear specifications is paramount. The following table summarizes a selection of commercially available options, compiled from various chemical supplier databases. Please note that pricing and availability are subject to change and may require direct inquiry with the supplier.

| Supplier | Purity | Available Quantities | Price (USD) | Notes |

| Sancai Industry | ≥98% | 25kg/drum | Inquiry required | Technical grade, production capacity of 100MT/month.[1] |

| CymitQuimica (brand: Fluorochem) | 98%+ | 25g, 100g | €20.00 (25g), €54.00 (100g) | Intended for lab use only.[4] |

| CP Lab Safety | 98% | 500g | Not specified | --- |

| Pharmaffiliates | High Purity | Inquiry required | Inquiry required | Also offered as a pharmaceutical standard and impurity.[5] |

| ChemScene | ≥97% | Inquiry required | Inquiry required | --- |

| Echemi | Industrial Grade, Pharma Grade (99%) | 25kg/drum | Inquiry required | Multiple suppliers listed on the platform.[6] |

| ChemWhat | Not specified | Inquiry required | Inquiry required | Lists various synonyms for the compound.[7] |

| Chemsrc | 98.0% | 5g, 25g, 100g, 1kg, 100kg, 1000kg | ¥98.0 (5g), ¥168.0 (25g), Inquiry for larger quantities | Multiple suppliers listed with varying delivery times.[8] |

Experimental Protocols

While specific experimental protocols for the direct application of this compound are proprietary to individual research and development programs, a general and robust method for its synthesis is available in the public domain. This allows laboratories the option of in-house synthesis if required.

Synthesis of this compound

This protocol outlines the synthesis of this compound from saccharin and ethanol.[3]

Materials:

-

Saccharin

-

Ethanol (absolute)

-

Dry Hydrogen Chloride (gas)

-

Water (deionized)

Equipment:

-

Reaction kettle (or a three-necked round-bottom flask) equipped with a gas inlet tube, a mechanical stirrer, and a thermometer.

-

Ice bath

-

Rotary evaporator

-

Buchner funnel and filter flask

-

Drying oven

Procedure:

-

Charge the reaction kettle with saccharin and ethanol.

-

Cool the mixture to approximately 0°C using an ice bath.

-

Bubble dry hydrogen chloride gas through the stirred reaction mixture, maintaining the temperature at around 0°C.

-

Monitor the reaction progress by a suitable analytical method (e.g., Thin Layer Chromatography).

-

Once the reaction is complete, stop the flow of hydrogen chloride.

-

Evaporate the excess ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add deionized water and stir to precipitate the product.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with cold deionized water.

-

Dry the purified this compound in a drying oven at an appropriate temperature.

Workflow and Pathway Visualizations

To aid in the strategic sourcing and quality assessment of this compound, the following diagrams, generated using the DOT language, illustrate key logical workflows.

Caption: A logical workflow for sourcing this compound.

References

- 1. CAS 59777-72-9 | this compound | Sancai Industry [sancaiindustry.com]

- 2. nbinno.com [nbinno.com]

- 3. echemi.com [echemi.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. echemi.com [echemi.com]

- 7. chemwhat.com [chemwhat.com]

- 8. This compound | CAS#:59777-72-9 | Chemsrc [chemsrc.com]

Purity Analysis of Commercial Ethyl 2-sulfamoylbenzoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and critical considerations for the purity analysis of commercial Ethyl 2-sulfamoylbenzoate (CAS No. 59777-72-9). This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, making its purity profile a critical parameter for quality control and regulatory compliance. This document outlines potential impurities, detailed experimental protocols for their identification and quantification, and a systematic workflow for the comprehensive analysis of this compound.

Introduction to this compound and its Purity

This compound, with the chemical formula C₉H₁₁NO₄S and a molecular weight of 229.25 g/mol , is a white crystalline solid.[1][2] It is primarily synthesized from saccharin and ethanol.[3][4] The purity of commercial batches is typically stated as 98% or higher.[5][6] However, the presence of process-related impurities, starting material residues, and degradation products can significantly impact its suitability for downstream applications, particularly in the pharmaceutical industry where stringent quality standards are enforced.

A thorough purity analysis is therefore essential to ensure the identity, strength, quality, and safety of the final products derived from this intermediate. This guide details the analytical techniques and methodologies required to establish a comprehensive purity profile for commercial this compound.

Potential Impurities in Commercial this compound

The impurity profile of commercial this compound is influenced by the synthetic route and the purity of the starting materials. The most common synthesis involves the reaction of saccharin with ethanol in the presence of an acid catalyst.[3][4]

Table 1: Potential Impurities in Commercial this compound

| Impurity Name | Structure | Origin | Typical Analytical Technique |

| Saccharin |

| Unreacted starting material | HPLC |

| o-Toluenesulfonamide |

| Impurity in saccharin starting material | HPLC, GC-MS |

| O-Ethylsaccharin | Chemical Structure | By-product of synthesis | HPLC, LC-MS |

| 2-Sulfamoylbenzoic acid | Chemical Structure | Hydrolysis product | HPLC |

| Ethanol | CH₃CH₂OH | Residual solvent | GC-HS |

The following diagram illustrates the logical relationship between the synthesis process and the potential impurities.

Experimental Protocols for Purity Analysis

A combination of chromatographic techniques is recommended for a comprehensive purity analysis of this compound. High-Performance Liquid Chromatography (HPLC) is the primary technique for the quantification of the main component and non-volatile impurities, while Gas Chromatography (GC) is suitable for the analysis of volatile organic impurities and residual solvents.

High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the quantification of this compound and the detection of non-volatile impurities such as saccharin, o-toluenesulfonamide, and O-ethylsaccharin.

Table 2: HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient Elution | 0-5 min: 20% B5-25 min: 20% to 80% B25-30 min: 80% B30-31 min: 80% to 20% B31-40 min: 20% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 230 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Accurately weigh and dissolve the sample in a mixture of water and acetonitrile (1:1 v/v) to a final concentration of approximately 0.5 mg/mL. |

| Standard Preparation | Prepare a standard solution of this compound reference standard at a concentration of 0.5 mg/mL in the same diluent. Prepare individual standards of potential impurities for identification and response factor determination. |

Gas Chromatography (GC) Method for Residual Solvents

This method is suitable for the determination of residual ethanol and other volatile organic solvents that may be present from the synthesis or purification processes.

Table 3: GC-HS (Headspace) Method Parameters

| Parameter | Condition |

| Column | DB-624 or equivalent (e.g., 30 m x 0.32 mm, 1.8 µm film thickness) |

| Oven Temperature Program | Initial: 40 °C (hold for 5 min)Ramp: 10 °C/min to 240 °CHold: 5 min at 240 °C |

| Injector Temperature | 250 °C |

| Detector (FID) Temperature | 260 °C |

| Carrier Gas | Helium or Nitrogen at a constant flow of 1.5 mL/min |

| Headspace Sampler Parameters | |

| Oven Temperature | 80 °C |

| Loop Temperature | 90 °C |

| Transfer Line Temperature | 100 °C |

| Vial Equilibration Time | 15 min |

| Sample Preparation | Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., Dimethyl sulfoxide). Seal the vial immediately. |

| Standard Preparation | Prepare a stock solution of ethanol in the same solvent. Prepare a series of calibration standards by spiking the solvent in headspace vials. |

Workflow for Purity Analysis

A systematic workflow ensures a thorough and efficient analysis of commercial this compound.

Data Presentation and Interpretation

All quantitative results from the chromatographic analyses should be summarized in a clear and concise format to facilitate comparison and batch-to-batch trend analysis.

Table 4: Example Purity Profile of a Commercial Batch of this compound

| Analysis | Method | Specification | Result |

| Assay (this compound) | HPLC | ≥ 98.0% | 99.2% |

| Saccharin | HPLC | ≤ 0.5% | 0.3% |

| o-Toluenesulfonamide | HPLC | ≤ 0.2% | 0.1% |

| O-Ethylsaccharin | HPLC | ≤ 0.5% | 0.2% |

| Any other individual impurity | HPLC | ≤ 0.1% | < 0.1% |

| Total Impurities | HPLC | ≤ 2.0% | 0.8% |

| Ethanol | GC-HS | ≤ 5000 ppm | 1500 ppm |

Note: The specification limits provided in this table are for illustrative purposes only and should be established based on the specific requirements of the end-user and regulatory guidelines.

Conclusion

The purity of commercial this compound is a critical quality attribute that requires a multi-faceted analytical approach. The combination of HPLC for assay and non-volatile impurity profiling, and GC for residual solvent analysis provides a robust framework for the comprehensive quality control of this important chemical intermediate. The methodologies and workflows presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to establish and validate their own analytical procedures, ensuring the consistent quality and performance of their materials.

References

- 1. agilent.com [agilent.com]

- 2. Saccharin and its salts - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Determination of sulfonamide antibiotics by gas chromatography coupled with atomic emission detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tis.wu.ac.th [tis.wu.ac.th]

- 6. Development and validation of an HPLC method for the determination of ten sulfonamide residues in milk according to 2002/657/EC. | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols: Ethyl 2-sulfamoylbenzoate as a Key Intermediate for Chlorimuron-Ethyl Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of the herbicide Chlorimuron-Ethyl, with a focus on the pivotal role of the intermediate, Ethyl 2-sulfamoylbenzoate. Detailed experimental protocols for the key synthetic steps are provided to facilitate research and development in agrochemicals and related fields.

Introduction

Chlorimuron-Ethyl is a potent sulfonylurea herbicide widely used for the selective control of broadleaf weeds in various crops. Its synthesis involves a multi-step process wherein this compound serves as a critical building block. The purity and reactivity of this intermediate are paramount for achieving a high yield and quality of the final active ingredient. This document outlines the synthetic pathway from readily available starting materials to Chlorimuron-Ethyl, providing detailed experimental procedures and relevant data.

Synthetic Pathway Overview

The synthesis of Chlorimuron-Ethyl from this compound involves a two-step process:

-

Formation of the Isocyanate Intermediate: this compound is first converted to its corresponding isocyanate, 2-(ethoxycarbonyl)benzenesulfonyl isocyanate. This is a crucial activation step.

-

Coupling Reaction: The isocyanate intermediate is then reacted with 2-amino-4-chloro-6-methoxypyrimidine to form the final product, Chlorimuron-Ethyl, through the formation of a sulfonylurea bridge.

The overall synthetic workflow can be visualized as follows:

Experimental Protocols

Protocol 1: Synthesis of this compound from Saccharin

This protocol describes the synthesis of the key intermediate, this compound, from saccharin and ethanol.

Materials:

-

Saccharin

-

Ethanol (absolute)

-

Dry Hydrogen Chloride (HCl) gas

-

Water (deionized)

Equipment:

-

Reaction kettle (or a three-necked round-bottom flask) equipped with a gas inlet tube, a stirrer, and a thermometer.

-

Ice bath

-

Rotary evaporator

-

Filtration apparatus

-

Drying oven

Procedure:

-

Charge the reaction kettle with saccharin and absolute ethanol.

-

Cool the mixture to approximately 0°C using an ice bath.

-

Bubble dry hydrogen chloride gas through the stirred mixture while maintaining the temperature at around 0°C.

-

After the reaction is complete (monitor by TLC or other suitable analytical method), evaporate the excess ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add deionized water and stir vigorously to induce precipitation.

-

Collect the solid product by filtration.

-

Wash the filter cake with cold deionized water.

-

Dry the product in an oven to obtain this compound as a white crystalline powder.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Saccharin | [1] |

| Reagents | Ethanol, Dry HCl | [1] |

| Reaction Temperature | ~0°C | [1] |

| Product | This compound | [1] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 83°C | [2] |

| Assay | ≥99.0% | [2] |

Protocol 2: Synthesis of 2-(ethoxycarbonyl)benzenesulfonyl isocyanate

This protocol details the conversion of this compound to the reactive isocyanate intermediate.

Materials:

-

This compound (o-ethoxycarbonylbenzenesulfonamide)

-

Xylene

-

n-Butyl isocyanate

-

1,4-Diazabicyclo[2.2.2]octane (DABCO)

-

Phosgene

Equipment:

-

Reaction flask equipped with a reflux condenser, a stirrer, and a gas inlet tube.

-

Heating mantle

-

Apparatus for handling phosgene (requires a well-ventilated fume hood and appropriate safety precautions)

Procedure:

-

In a reaction flask, dissolve this compound in xylene.

-

Add n-butyl isocyanate and a catalytic amount of 1,4-diazabicyclo[2.2.2]octane.

-

Heat the mixture to reflux.

-

Carefully introduce phosgene gas into the refluxing mixture. (Caution: Phosgene is extremely toxic. This step must be performed by trained personnel in a suitable fume hood with appropriate safety measures in place.)

-

Monitor the reaction progress until completion.

-

The resulting solution containing 2-(ethoxycarbonyl)benzenesulfonyl isocyanate is typically used directly in the next step without isolation.

Protocol 3: Synthesis of Chlorimuron-Ethyl

This protocol describes the final coupling reaction to produce Chlorimuron-Ethyl.

Materials:

-

Solution of 2-(ethoxycarbonyl)benzenesulfonyl isocyanate in a suitable solvent (from Protocol 2)

-

2-amino-4-chloro-6-methoxypyrimidine

-

Anhydrous aprotic solvent (e.g., acetonitrile, toluene)

-

Base (e.g., triethylamine, potassium carbonate) - optional, depending on the specific procedure.

Equipment:

-

Reaction flask with a stirrer, thermometer, and dropping funnel.

-

Cooling bath (if necessary)

-

Filtration apparatus

-

Purification system (e.g., recrystallization setup, column chromatography)

Procedure:

-

In a reaction flask, dissolve 2-amino-4-chloro-6-methoxypyrimidine in an anhydrous aprotic solvent.

-

To this solution, slowly add the solution of 2-(ethoxycarbonyl)benzenesulfonyl isocyanate from Protocol 2.

-

Stir the reaction mixture at room temperature or a slightly elevated temperature. The reaction progress should be monitored by a suitable analytical technique (e.g., HPLC, TLC).

-

Upon completion of the reaction, the product may precipitate out of the solution. If not, the solvent can be partially or fully removed under reduced pressure.

-

The crude product is collected and purified. Purification is typically achieved by recrystallization from a suitable solvent (e.g., butyl chloride) or by column chromatography to yield pure Chlorimuron-Ethyl.[3]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2-(ethoxycarbonyl)benzenesulfonyl isocyanate | |

| Reagent | 2-amino-4-chloro-6-methoxypyrimidine | |

| Product | Chlorimuron-Ethyl | [3] |

| Molecular Formula | C15H15ClN4O6S | [3] |

| Molecular Weight | 414.82 g/mol | [3] |

| Melting Point | 198-201°C | [3] |

| Appearance | Colorless crystals | [4] |

Logical Relationship of Synthesis Steps

The following diagram illustrates the logical progression of the key synthetic transformations.

Conclusion

The synthesis of Chlorimuron-Ethyl relies heavily on the successful preparation and reaction of the intermediate, this compound. The protocols provided herein offer a detailed guide for researchers and professionals in the field of agrochemical synthesis. Adherence to these procedures, with appropriate safety precautions, is essential for the efficient and safe production of this important herbicide. Further optimization of reaction conditions and purification methods may lead to improved yields and purity of the final product.

References

- 1. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 2. Chlorimuron-ethyl | C15H15ClN4O6S | CID 56160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]

- 4. Chlorimuron-ethyl Herbicide | Selective Pre- and Post-Emergence Weed Control [smagrichem.com]

Application Notes and Protocols: Ethyl 2-sulfamoylbenzoate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of Ethyl 2-sulfamoylbenzoate as a versatile building block in the synthesis of various pharmaceutical agents. The following sections detail its application in the synthesis of Lysophosphatidic Acid (LPA) Receptor Agonists, Sulfonylureas, and Diuretics, complete with experimental protocols, quantitative data, and workflow diagrams.

Synthesis of Lysophosphatidic Acid (LPA) Receptor Agonists

This compound is a key intermediate in the synthesis of potent and selective LPA2 receptor agonists, which have therapeutic potential in protecting against radiation-induced apoptosis. The synthesis involves the N-alkylation of the sulfonamide group of this compound with a suitable alkyl halide, followed by hydrolysis of the ester to yield the final carboxylic acid.

Experimental Protocol: Synthesis of 2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid analogues[1][2]

This protocol is adapted from the synthesis of sulfamoyl benzoic acid analogues with LPA2 agonist activity.

Step 1: N-Alkylation of this compound

A mixture of 2-(bromoalkyl)benzo[de]isoquinoline-1,3-dione (1.0 eq), this compound (1.1 eq), and potassium carbonate (K2CO3, 2.0 eq) in anhydrous N,N-dimethylformamide (DMF) is stirred at 80 °C for 12 hours. The reaction mixture is then cooled to room temperature, poured into ice water, and the resulting precipitate is collected by filtration. The crude product is purified by column chromatography on silica gel.

Step 2: Hydrolysis of the Ethyl Ester

The N-alkylated ethyl ester (1.0 eq) is dissolved in a mixture of tetrahydrofuran (THF) and water (1:1). Lithium hydroxide (LiOH, 3.0 eq) is added, and the mixture is stirred at room temperature for 6 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the THF is removed under reduced pressure, and the aqueous solution is acidified with 1N HCl. The precipitated product is collected by filtration, washed with water, and dried under vacuum to afford the final sulfamoyl benzoic acid analogue.

Quantitative Data

| Step | Reactants | Product | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | 2-(4-bromobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, this compound | Ethyl 2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoate | DMF | K2CO3 | 80 | 12 | 65-75 | >95 (after chromatography) |

| 2 | Ethyl 2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoate | 2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid | THF/H2O | LiOH | RT | 6 | 85-95 | >98 (after precipitation) |

Experimental Workflow

Caption: Synthesis of LPA2 Receptor Agonists.

Synthesis of Sulfonylureas

This compound can serve as a precursor for the synthesis of sulfonylurea derivatives, which are a class of oral antidiabetic drugs. The general synthetic strategy involves the initial conversion of this compound to a more functionalized sulfonamide, followed by reaction with an isocyanate to form the sulfonylurea linkage.

Experimental Protocol: Representative Synthesis of a Sulfonylurea Derivative

This protocol describes a representative two-step synthesis of a sulfonylurea derivative from this compound.

Step 1: N-Alkylation of this compound

To a solution of this compound (1.0 eq) in acetone, potassium carbonate (1.5 eq) is added, followed by the dropwise addition of an appropriate alkyl halide (e.g., 2-chloro-N-methylacetamide, 1.1 eq). The reaction mixture is stirred at reflux for 8 hours. After cooling, the inorganic salts are filtered off, and the solvent is evaporated under reduced pressure. The residue is purified by recrystallization or column chromatography to yield the N-alkylated sulfonamide intermediate.

Step 2: Formation of the Sulfonylurea

The N-alkylated sulfonamide (1.0 eq) is dissolved in anhydrous toluene. An appropriate isocyanate (e.g., cyclohexyl isocyanate, 1.2 eq) is added, and the mixture is heated to 100 °C for 4 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed in vacuo, and the resulting solid is triturated with diethyl ether to afford the crude sulfonylurea. The product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data

| Step | Reactants | Product | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

| 1 | This compound, 2-chloro-N-methylacetamide | Ethyl 2-(N-(2-(methylamino)-2-oxoethyl)sulfamoyl)benzoate | Acetone | K2CO3 | Reflux | 8 | 70-80 |

| 2 | Ethyl 2-(N-(2-(methylamino)-2-oxoethyl)sulfamoyl)benzoate, Cyclohexyl isocyanate | Ethyl 2-(N-((cyclohexylcarbamoyl)carbamoyl)-N-(2-(methylamino)-2-oxoethyl)sulfamoyl)benzoate | Toluene | - | 100 | 4 | 60-75 |

Experimental Workflow

Caption: Synthesis of a Sulfonylurea Derivative.

Synthesis of Diuretics

The sulfonamide moiety is a common pharmacophore in many diuretic drugs. This compound can be a starting material for the synthesis of diuretic agents, such as those related to the thiazide and loop diuretics. The synthesis typically involves modification of the aromatic ring and the sulfonamide group.

Experimental Protocol: Plausible Synthesis of a Furosemide Analogue Precursor

This protocol outlines a plausible multi-step synthesis of a precursor for a furosemide-like diuretic, starting from a derivative of this compound.

Step 1: Chlorosulfonation of Ethyl 2-aminobenzoate

Ethyl 2-aminobenzoate (1.0 eq) is added portion-wise to an excess of chlorosulfonic acid at 0 °C. The mixture is then heated to 70 °C for 2 hours. After cooling, the reaction mixture is carefully poured onto crushed ice. The precipitated product, ethyl 2-amino-5-(chlorosulfonyl)benzoate, is collected by filtration, washed with cold water, and dried.

Step 2: Amination of the Sulfonyl Chloride

The ethyl 2-amino-5-(chlorosulfonyl)benzoate (1.0 eq) is dissolved in a suitable solvent such as tetrahydrofuran (THF). A solution of an amine (e.g., furfurylamine, 2.2 eq) in THF is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 12 hours. The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the desired sulfonamide.

Step 3: Hydrolysis to the Carboxylic Acid

The resulting ethyl ester (1.0 eq) is hydrolyzed using aqueous sodium hydroxide solution (2.0 M) in ethanol at reflux for 4 hours. The ethanol is removed under reduced pressure, and the aqueous solution is acidified with concentrated HCl. The precipitated carboxylic acid is collected by filtration, washed with water, and dried to yield the diuretic precursor.

Quantitative Data

| Step | Reactants | Product | Reagents | Temp (°C) | Time (h) | Yield (%) |

| 1 | Ethyl 2-aminobenzoate | Ethyl 2-amino-5-(chlorosulfonyl)benzoate | Chlorosulfonic acid | 70 | 2 | 75-85 |

| 2 | Ethyl 2-amino-5-(chlorosulfonyl)benzoate | Ethyl 2-amino-5-((furfurylamino)sulfonyl)benzoate | Furfurylamine, THF | RT | 12 | 60-70 |

| 3 | Ethyl 2-amino-5-((furfurylamino)sulfonyl)benzoate | 2-amino-5-((furfurylamino)sulfonyl)benzoic acid | NaOH (aq), Ethanol | Reflux | 4 | 80-90 |

Experimental Workflow

Application Notes and Protocols for N-alkylation Reactions of Ethyl 2-sulfamoylbenzoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the N-alkylation of Ethyl 2-sulfamoylbenzoate, a key transformation for the synthesis of a diverse range of biologically active molecules. The N-substituted derivatives of 2-sulfamoylbenzoates are of significant interest in medicinal chemistry, particularly as inhibitors of enzymes such as carbonic anhydrases.

Introduction

N-alkylation of sulfonamides is a fundamental reaction in organic synthesis, enabling the introduction of various alkyl and aryl groups onto the sulfonamide nitrogen. This modification can significantly impact the physicochemical properties and biological activity of the parent molecule. This compound serves as a versatile starting material for generating libraries of N-substituted sulfonamides for structure-activity relationship (SAR) studies in drug discovery.

The protocols described herein focus on the direct N-alkylation of this compound using alkyl halides under basic conditions. This method is widely applicable and can be adapted for a range of alkylating agents.

Data Presentation

The following table summarizes the expected outcomes for the N-alkylation of this compound with various alkylating agents based on established methodologies for sulfonamide alkylation. The reaction conditions are generalized, and specific parameters may require optimization.

| Alkylating Agent | Product | Typical Base | Typical Solvent | Expected Yield Range |

| Benzyl bromide | Ethyl 2-(N-benzylsulfamoyl)benzoate | K₂CO₃ or NaH | DMF or Acetonitrile | 80-95% |

| Ethyl iodide | Ethyl 2-(N-ethylsulfamoyl)benzoate | K₂CO₃ or NaH | DMF or Acetonitrile | 75-90% |

| Methyl iodide | Ethyl 2-(N-methylsulfamoyl)benzoate | K₂CO₃ or NaH | DMF or Acetonitrile | 80-95% |

| Propargyl bromide | Ethyl 2-(N-propargylsulfamoyl)benzoate | K₂CO₃ | DMF | 70-85% |

| Allyl bromide | Ethyl 2-(N-allylsulfamoyl)benzoate | K₂CO₃ | DMF | 75-90% |

Experimental Protocols

General Protocol for N-Alkylation of this compound with Alkyl Halides

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide and a carbonate base in a polar aprotic solvent.

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide, ethyl iodide)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

-

Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material (concentration typically 0.1-0.5 M).

-

Add anhydrous potassium carbonate (K₂CO₃) (1.5-2.0 eq) to the solution.

-

Stir the suspension at room temperature for 15-30 minutes.

-

Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or heat as required (e.g., 50-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-alkylated product.

Alternative Protocol using Sodium Hydride

For less reactive alkyl halides or when a stronger base is required, sodium hydride can be employed.

Materials:

-

Same as the general protocol, but with Sodium Hydride (NaH, 60% dispersion in mineral oil) instead of K₂CO₃.

-

Anhydrous tetrahydrofuran (THF) or DMF.

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous THF or DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Re-cool the mixture to 0 °C and add the alkyl halide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Proceed with the workup and purification as described in the general protocol.

Mandatory Visualizations

Caption: General workflow for the N-alkylation of this compound.

Caption: Logical relationship of N-alkylation to carbonic anhydrase inhibition.

Application Notes and Protocols for the Synthesis of Novel Sulfonamides Using Ethyl 2-Sulfamoylbenzoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing ethyl 2-sulfamoylbenzoate as a key starting material for the synthesis of novel sulfonamide derivatives. The protocols detailed below offer step-by-step methodologies for chemical synthesis and subsequent biological evaluation, facilitating the discovery and development of new therapeutic agents.

Introduction

This compound is a versatile chemical intermediate, serving as a valuable building block in medicinal chemistry and drug discovery.[1] Its structure, featuring a reactive sulfonamide group and an ethyl ester, allows for diverse chemical modifications to generate libraries of novel sulfonamides. The sulfonamide functional group is a well-established pharmacophore present in a wide range of clinically approved drugs, exhibiting antibacterial, anticancer, anti-inflammatory, and antiviral activities.[2][3][4] This document outlines the synthetic routes to novel sulfonamides starting from this compound and provides protocols for assessing their biological activity.

General Synthetic Strategy

The synthesis of novel sulfonamides from this compound typically involves a multi-step process. The general workflow begins with the N-alkylation or N-arylation of the sulfonamide nitrogen, followed by hydrolysis of the ethyl ester to the corresponding carboxylic acid. Subsequent amide coupling with a variety of amines introduces further diversity, leading to a wide array of final compounds.

Experimental Protocols

Protocol 1: N-Alkylation of this compound

This protocol describes the N-alkylation of this compound with an alkyl halide.

Materials:

-

This compound

-

Alkyl halide (e.g., 2-(bromoalkyl)benzo[de]isoquinoline-1,3-dione)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

-

Add the desired alkyl halide (1.1 eq) to the mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the N-alkylated this compound.

Protocol 2: Hydrolysis of N-Alkylated this compound

This protocol details the hydrolysis of the ethyl ester to the corresponding carboxylic acid.[5]

Materials:

-

N-alkylated this compound derivative

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve the N-alkylated this compound derivative in a mixture of ethanol and 2 M aqueous sodium hydroxide.

-

Reflux the mixture for 2-4 hours, monitoring the disappearance of the starting material by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield the 2-(N-alkylsulfamoyl)benzoic acid.